molecular formula C10H9FO2 B1369684 Trans-2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid

Trans-2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid

Cat. No. B1369684
M. Wt: 180.17 g/mol
InChI Key: WRSJNCVKPWFCPM-DTWKUNHWSA-N
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Description

Trans-2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1R,2R)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1

InChI Key

WRSJNCVKPWFCPM-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (8.96 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7.1 g).
Quantity
8.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7 (390 mg, 2.0 mmol) in MeOH (5 mL) was added 2N NaOH (5 mL) slowly. The reaction solution was stirred at room temperature for 2 h then diluted with H2O (25 mL). After extraction with ether (20 mL), the aqueous layer was acidified with 2N HCl (2.1 mL). The resulting solution was extracted with ether (3×40 mL). The combined organic layers were dried over MgSO4 and concentrated to give 8 (325 mg, 1.8 mmol, 99%) as a light yellow oil: 1H NMR (500 MHz, CDCl3) δ 0.87-0.91 (dd, J=6.0, 13.5 Hz, 1H), 1.21-1.29 (m, 1H), 1.39-1.43 (ddd, J=5.0, 6.5, 8.0 Hz, 1H), 1.67-1.72 (m, 1H), 1.90-1.94 (m, 1H), 2.58-2.63 (m, 1H), 6.79-6.82 (dd, J=2.0, 5.5 Hz, 1H), 6.90-6.95 (m, 2H), 7.24-7.28 (m, 1H), 8.90-11.00 (br s, 1H); 13C NMR (125 MHz, CDCl3) δ 17.8, 24.4, 26.9, 31.8, 113.3, 113.5, 113.8, 114.0, 122.30, 122.32, 130.2, 130.3, 142.4, 142.5, 162.2, 164.2, 179.8; LCQ-MS (M−H+) calcd for C10H8FO2 179. found 179.
Name
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

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